
3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research on indole derivatives, including structures similar to 3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide, has highlighted their synthesis and evaluation for antimicrobial activities. For instance, Basavarajaiah and Mruthyunjayaswamy (2009) synthesized new Schiff bases from substituted indole Schiff bases and evaluated their antimicrobial activity. These compounds showcased varied biodynamic properties due to the indole and its derivatives' unique chemistry within nitrogen heterocyclic compounds (Basavarajaiah & Mruthyunjayaswamy, 2009).
Structural Analysis and Characterization
Another aspect of research focuses on the structural analysis and characterization of indole derivatives. For example, Kaynak et al. (2005) conducted a study on N′-alkylidene/cycloalkylidene derivatives of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide, highlighting the synthesis, crystal structure, and quantum mechanical calculations of these compounds. Their research provided insights into the compounds' molecular structures through various spectroscopic techniques (Kaynak et al., 2005).
Biological Evaluation for Antioxidant Activities
Further studies have extended into the biological evaluation of indole derivatives for their antioxidant activities. Saundane et al. (2012) synthesized compounds by condensing 2-amino-4,5-dimethyl thiophene-3-carbohydrazide with disubstituted indole-3-carboxaldehyde and evaluated them for antioxidant and antimicrobial activities. Some compounds exhibited promising results, indicating the potential of indole derivatives in developing new therapeutic agents (Saundane et al., 2012).
Application in Tubulin Polymerization Inhibition
Additionally, a new series of derivatives was synthesized and evaluated for their anticancer properties, focusing on their ability to inhibit tubulin polymerization. The study by Kazan et al. (2019) found that certain compounds demonstrated remarkable antiproliferative activity against a variety of cancer cell lines, showcasing the potential of indole derivatives as scaffolds for designing novel microtubule-targeting agents (Kazan et al., 2019).
Propiedades
IUPAC Name |
3-phenyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O/c24-23(25,26)18-12-6-4-10-16(18)14-27-29-22(30)21-20(15-8-2-1-3-9-15)17-11-5-7-13-19(17)28-21/h1-14,28H,(H,29,30)/b27-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMFWFCLVYJDSW-MZJWZYIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NN=CC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)N/N=C/C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

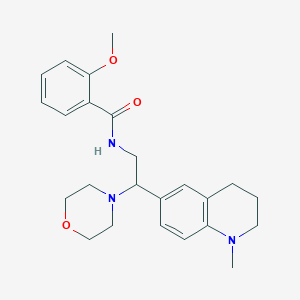

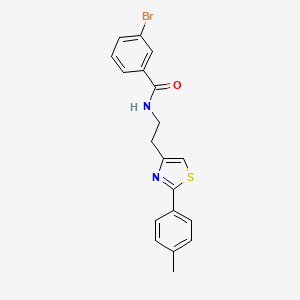
![1-(2,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2814238.png)
![1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2814239.png)
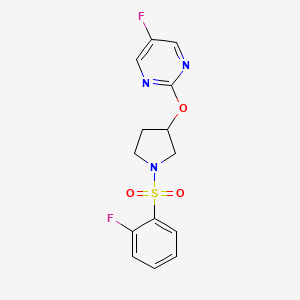
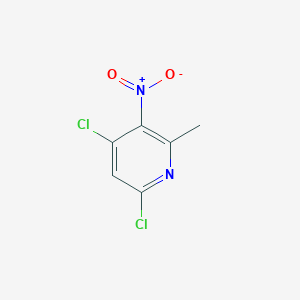
![5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2814243.png)
![5-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2814244.png)
![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrrolidine-1-sulfonamide](/img/structure/B2814246.png)

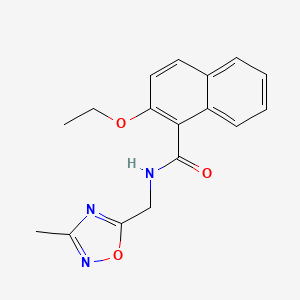
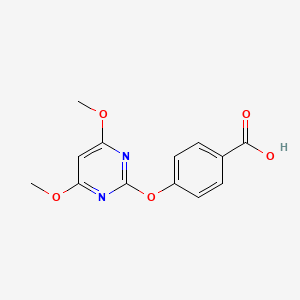
![2-(4-{[(4-Fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-4-methyl-1,3-benzothiazole](/img/structure/B2814256.png)